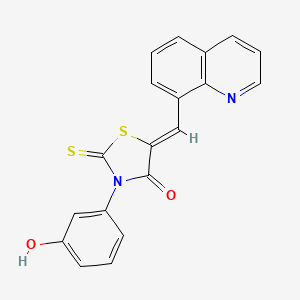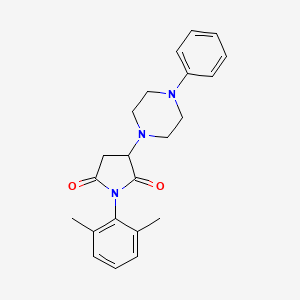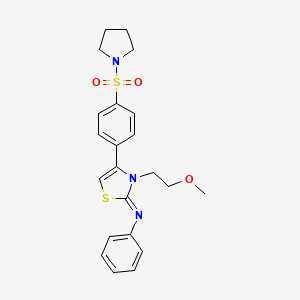![molecular formula C20H26N2O3 B12192322 2-{[2-(2-methoxyphenoxy)ethyl]amino}-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B12192322.png)
2-{[2-(2-methoxyphenoxy)ethyl]amino}-N-[1-(2-methylphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(2-methoxyphenoxy)ethyl]amino}-N-[1-(2-methylphenyl)ethyl]acetamide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-methoxyphenoxy)ethyl]amino}-N-[1-(2-methylphenyl)ethyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then reacted with an amine, such as 2-aminoethanol, to form 2-(2-methoxyphenoxy)ethylamine . The final step involves the acylation of this intermediate with an appropriate acyl chloride or anhydride to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would also be common to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-methoxyphenoxy)ethyl]amino}-N-[1-(2-methylphenyl)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce amines or alcohols.
Scientific Research Applications
2-{[2-(2-methoxyphenoxy)ethyl]amino}-N-[1-(2-methylphenyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(2-methoxyphenoxy)ethyl]amino}-N-[1-(2-methylphenyl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenoxy)ethylamine: A simpler analog with similar functional groups.
2-(2-(2-methoxyethoxy)ethoxy)ethanamine: Another related compound with additional ethoxy groups.
Benzimidazoles: A class of compounds with similar aromatic structures.
Uniqueness
What sets 2-{[2-(2-methoxyphenoxy)ethyl]amino}-N-[1-(2-methylphenyl)ethyl]acetamide apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H26N2O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[2-(2-methoxyphenoxy)ethylamino]-N-[1-(2-methylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C20H26N2O3/c1-15-8-4-5-9-17(15)16(2)22-20(23)14-21-12-13-25-19-11-7-6-10-18(19)24-3/h4-11,16,21H,12-14H2,1-3H3,(H,22,23) |
InChI Key |
RHYSFNVEHAXSQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC(=O)CNCCOC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}pyridine-3-carboxamide](/img/structure/B12192240.png)
![2-(4-Methoxyphenyl)-1-[2-(2-piperidinoethyl)piperidino]-1-ethanone](/img/structure/B12192245.png)

![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12192255.png)
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B12192265.png)

![(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate](/img/structure/B12192273.png)
![N-[4-amino-3-methyl-5-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B12192277.png)
![methyl 2-({(E)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate](/img/structure/B12192283.png)
![6-chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B12192291.png)
![(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12192297.png)
![4-[(3-Methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]piperazin-2-one](/img/structure/B12192301.png)
![N-[2,2-dichloro-1-(4-chlorobenzenesulfonyl)ethenyl]formamide](/img/structure/B12192307.png)

